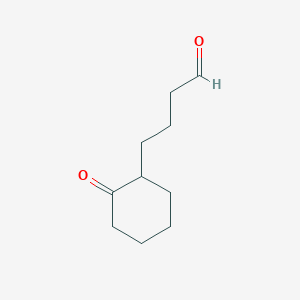![molecular formula C7H10O2 B15162335 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one CAS No. 821770-19-8](/img/structure/B15162335.png)
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-oxabicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge This compound is part of the 7-oxabicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Diels-Alder reactions, with careful control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and ketone α-monomethylation are also common steps in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones.
Reduction: Reductive ring opening of the ethereal ring is a common reaction.
Substitution: Nucleophilic displacement reactions can occur under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reductive agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions with nucleophiles like halides or alcohols are typical.
Major Products Formed
Oxidation: Lactones are the major products.
Reduction: The major products are open-chain alcohols.
Substitution: Substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its unique bicyclic structure. The ethereal bridge and the methyl group play crucial roles in its reactivity and interaction with enzymes and other biological molecules . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the methyl group.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: Similar structure with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different methyl group positions.
Uniqueness
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
821770-19-8 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-methyl-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3 |
Clave InChI |
DVPVXGGQBSOSQS-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C1=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
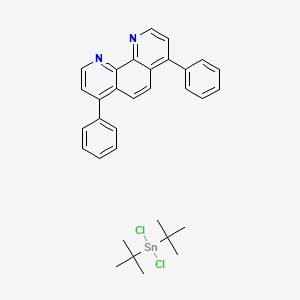
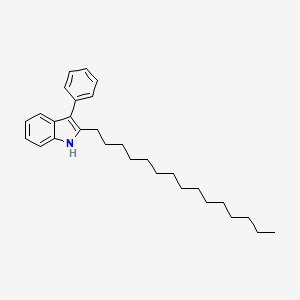
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
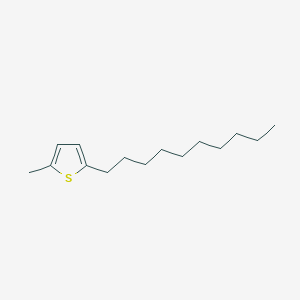
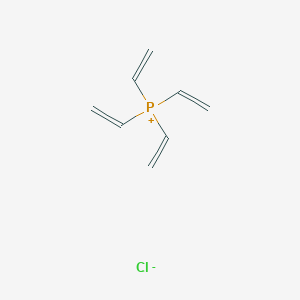

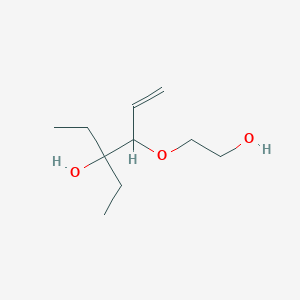
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
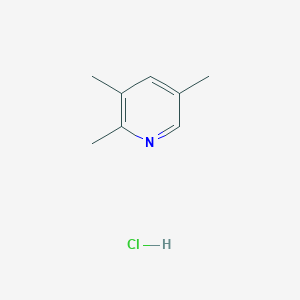
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
